D-Phenylalaninol-d2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

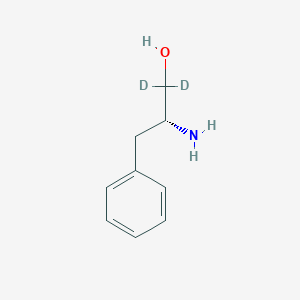

D-Phenylalaninol-d2: is a deuterated derivative of D-Phenylalaninol, a chiral amino alcohol. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. This modification is often used in scientific research to study reaction mechanisms and metabolic pathways due to the unique properties of deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalaninol-d2 typically involves the reduction of D-Phenylalanine using deuterated reducing agents. One common method is the reduction of D-Phenylalanine with deuterated lithium aluminum hydride (LiAlD4) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound can be achieved through the same synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuterated reducing agent is often recycled to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: D-Phenylalaninol-d2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form D-Phenylalanine-d2 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction can lead to the formation of deuterated derivatives of phenylethylamine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Deuterated lithium aluminum hydride in tetrahydrofuran.

Substitution: Thionyl chloride in anhydrous conditions.

Major Products:

Oxidation: D-Phenylalanine-d2.

Reduction: Deuterated phenylethylamine derivatives.

Substitution: Various deuterated phenylalanine derivatives.

Scientific Research Applications

Chemistry: D-Phenylalaninol-d2 is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. It is also employed in studying reaction mechanisms due to the kinetic isotope effect of deuterium .

Biology: In biological research, this compound is used to trace metabolic pathways and study enzyme kinetics. The deuterium atoms provide a distinct mass difference, making it easier to track the compound using mass spectrometry .

Medicine: The compound is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties such as increased metabolic stability and reduced toxicity .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and as a reference standard in analytical chemistry .

Mechanism of Action

The mechanism of action of D-Phenylalaninol-d2 involves its interaction with various enzymes and receptors in the body. The deuterium atoms in the molecule can alter the rate of enzymatic reactions due to the kinetic isotope effect, providing insights into the reaction mechanisms and pathways involved. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the target enzyme .

Comparison with Similar Compounds

L-Phenylalaninol: The enantiomer of D-Phenylalaninol, used in similar applications but with different stereochemistry.

D-Phenylalanine: The parent amino acid, used in the synthesis of D-Phenylalaninol.

Deuterated Phenylalanine Derivatives: Other deuterated compounds with similar structures and applications.

Uniqueness: D-Phenylalaninol-d2 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research, such as improved stability and the ability to trace metabolic pathways. The compound’s chiral nature also makes it valuable in asymmetric synthesis and the study of stereochemical effects in biological systems .

Biological Activity

D-Phenylalaninol-d2, a deuterated derivative of the amino acid phenylalanine, has garnered attention in various fields of scientific research due to its unique properties and applications. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse sources.

Overview of this compound

This compound is primarily utilized as a stable isotope-labeled compound in biochemical research. The introduction of deuterium atoms enhances its detection in nuclear magnetic resonance (NMR) spectroscopy, which is crucial for studying metabolic pathways and enzyme interactions.

The biological activity of this compound is largely attributed to its role as a labeled analogue. The deuterium atoms provide distinct signals in NMR spectroscopy, allowing researchers to trace the compound's interactions within biological systems. This capability aids in identifying molecular targets and understanding metabolic processes.

Applications in Research

- Metabolic Labeling : this compound is employed in metabolic labeling experiments, enabling the tracing of biochemical pathways and cellular processes. This is particularly useful in studies examining enzyme functions and drug interactions.

- NMR Spectroscopy : As a reference standard in NMR spectroscopy, this compound facilitates the study of reaction mechanisms and kinetics, providing insights into various biochemical reactions.

- Therapeutic Development : The compound has potential applications in developing diagnostic tools and therapeutic agents, particularly for studying enzyme functions and interactions with drugs.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various biological contexts:

- Antiviral Activity : Research on phenylalanine derivatives has shown that modifications to the phenylalanine core can enhance antiviral activity against HIV-1. For instance, derivatives with specific substitutions exhibited improved potency compared to traditional compounds like PF-74 . Although this compound itself was not explicitly tested for antiviral properties, its structural similarities suggest potential for further exploration.

- Synthesis Techniques : The synthesis of this compound can be achieved through enzymatic processes that enhance optical purity and yield. For example, phenylalanine ammonia lyases (PALs) have been utilized to produce optically enriched D-amino acids effectively .

Data Table: Comparison of Phenylalanine Derivatives

| Compound | Antiviral Activity (EC50) | Stability (t1/2) | NMR Utility |

|---|---|---|---|

| This compound | Not directly tested | Not specified | Reference standard |

| PF-74 | 0.45 μM | 1.3 min | Limited |

| Novel 1,2,4-triazole derivatives | 0.59 μM (HIV-1) | Not specified | Under investigation |

Properties

IUPAC Name |

(2R)-2-amino-1,1-dideuterio-3-phenylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1/i7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVVMTBJNDTZBF-VJQDKCMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H](CC1=CC=CC=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.